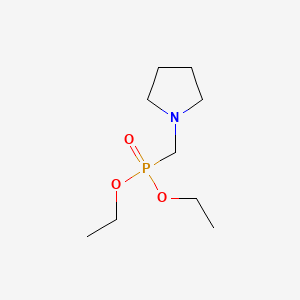
Malonic acid-d4
Descripción general
Descripción
Malonic acid-d4, also known as Propanedioic-2,2-d2 acid-1,3-d2 or Tetradeuteriomalonic acid, is a compound with the linear formula CD2(CO2D)2 . It has a molecular weight of 108.09 .
Synthesis Analysis
A novel synthetic pathway of malonic acid has been designed, where oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid . This pathway is sequentially catalyzed by α-keto decarboxylase and malonic semialdehyde dehydrogenase . Another study reported a synthetic route to malonic acid half thioesters (MAHTs) and oxyesters (MAHOs), with an unexpectedly large difference in enolization chemistry between MAHTs and MAHOs .Molecular Structure Analysis
The molecular structure of Malonic acid-d4 includes 10 bonds in total. There are 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis
Malonic acid-d4 reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . In the green Knoevenagel reaction of benzaldehyde and malonic acid, the carbon–carbon formation reaction is catalyzed by a double Schiff base formed by benzaldehyde and ammonia .Physical And Chemical Properties Analysis
Malonic acid-d4 has a molecular weight of 108.09 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 74.6 Ų .Aplicaciones Científicas De Investigación
Nanoparticle Stabilization
Malonic acid-d4: can be used to stabilize nanoparticles due to its ability to cap them, which plays a crucial role in determining their antibacterial potential. The deuterated form may offer enhanced stability due to the stronger C-D bonds compared to C-H bonds, potentially leading to more effective antibacterial agents .
Synthetic Intermediates
As a synthetic intermediate, Malonic acid-d4 is valuable in various chemical syntheses. Its isotopic labeling can be crucial for tracing chemical reactions or for use in isotopic dilution methods, which are important in analytical chemistry .
Artificial Synthetic Pathways
In bioengineering, Malonic acid-d4 could be used to design novel artificial synthetic pathways. For example, it could be involved in the conversion of oxaloacetate to malonic semialdehyde and then to malonic acid, which is important in metabolic engineering .
Green Polymer Synthesis
The enzyme-catalyzed synthesis of linear polyesters using malonates is an emerging fieldMalonic acid-d4 could be used as a monomer for creating deuterated polymers, which might have unique properties such as enhanced thermal stability or different degradation rates .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Malonic acid-d4, also known as Propanedioic-2,2-d2 acid-1,3-d2 , primarily targets the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in regulating glucose metabolism .
Mode of Action
It’s known that malonic acid-d4 can inhibit pyruvate dehydrogenase kinase . This inhibition could potentially alter the enzyme’s activity, leading to changes in glucose metabolism.
Biochemical Pathways
Malonic acid-d4 is involved in a novel artificial synthetic pathway . In this pathway, oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid . This conversion is sequentially catalyzed by a-keto decarboxylase and malonic semialdehyde dehydrogenase
Result of Action
Its ability to inhibit pyruvate dehydrogenase kinase suggests it could have significant effects on glucose metabolism .
Propiedades
IUPAC Name |
dideuterio 2,2-dideuteriopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1D2/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-BGOGGDMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231042 | |
| Record name | (2H2)Malonic (2H2)acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
813-56-9 | |
| Record name | Propanedioic-2,2-d2 acid-1,3-d2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=813-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H2)Malonic (2H2)acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H2)Malonic (2H2)acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H2]malonic [2H2]acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using malonic acid-d4 in the study of recoil reactions?
A1: The research paper investigates the reactions of recoil-produced nitrogen-13 (¹³N) atoms with organic molecules. Malonic acid-d4, with its fully deuterated carbon backbone (CD2(COOD)2), serves as a useful target molecule in this context. [] The use of deuterium, a heavier isotope of hydrogen, allows researchers to track reaction pathways and product formation more effectively. By analyzing the distribution of ¹³N-labeled products formed after bombarding malonic acid-d4 with recoil ¹³N, insights can be gained into the mechanisms and energetics of these hot atom reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine](/img/structure/B1345523.png)








![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)
